molecular formula C79H119F3N24O17 B15138757 PAMP-12 (unmodified) (TFA)

PAMP-12 (unmodified) (TFA)

Cat. No.: B15138757
M. Wt: 1733.9 g/mol
InChI Key: QPPYEVSKIREIBH-DRWCHAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAMP-12 (unmodified) (TFA) is an endogenous peptide known for its potent agonistic activity on the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). This compound induces hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PAMP-12 (unmodified) (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of PAMP-12 (unmodified) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

2.1. C-terminal Amidation

The peptide’s C-terminal amide (Arg-NH₂) is critical for its biological activity. This modification is introduced during synthesis via:

  • Amide resin coupling : Direct attachment of the C-terminal amino acid to an amide linker, preventing carboxyl termination .

  • Post-synthesis amidation : Reaction of the carboxyl group with ammonia or amines under basic conditions .

2.2. Oxidation of Tryptophan

The Trp residue at position 5 (sequence: FRKKWNKWALSR) is susceptible to oxidation under acidic conditions (e.g., TFA cleavage) . This could lead to:

  • Oxidation to oxindole derivatives : Affecting peptide stability and biological activity .

Stability and Storage

Parameter Conditions Impact
Storage -20°C, dry, dark Prevents hydrolysis, oxidation, or microbial contamination
Solubility 1 mg/mL in water Facilitates reconstitution for biological assays
TFA Counterion Trifluoroacetate salt Enhances solubility; may influence peptide aggregation

Analytical Characterization

  • Purity : ≥95% (HPLC) .

  • Mass Spectrometry : Confirms sequence and absence of unintended modifications .

  • HPLC Behavior : Deamidated variants elute later than unmodified peptides under formic acid conditions, while TFA reduces resolution .

Research Findings

  • Biological Activity : Acts as a potent MRGPRX2 agonist (EC₅₀ = 57.2 nM), inducing hypotension via catecholamine inhibition .

  • Antimicrobial Activity : Targets bacterial DNA, independent of cell membrane disruption .

Scientific Research Applications

PAMP-12 (unmodified) (TFA) is a peptide with several research applications, displaying antimicrobial activity and hypotensive effects . It is derived from amino acids 9 to 20 of proadrenomedullin and acts as an agonist of Mas-related GPRX2 (MRGPRX2) .

Scientific Research Applications

Antimicrobial Activity: PAMP-12 (human, porcine) exhibits potent antimicrobial activity against standard bacterial strains. Its mechanism of action involves targeting bacterial DNA rather than disrupting the microbial cell membrane .

Cardiovascular Control: Research indicates that PAMP-12, a component of ir-PAMP, is processed from the adrenomedullin precursor and may participate in cardiovascular control . Intravenous injections of PAMP-12 in anesthetized rats resulted in a significant hypotensive effect, comparable to that of PAMP-20 .

MRGPRX2 Receptor Agonist: PAMP-12 (human, porcine) is an endogenous peptide agonist of MRGPRX2 with an EC50 of 57.2 nM . It has been shown to cause a dose-dependent calcium release from MRGPRX2 expressing cells .

Kinesin Activation: PAMP increases kinesin's ATPase activity and the relative speed between kinesins and microtubules . PAMP(12-20) is the smallest peptide retaining function, whereas PAMP (13-20) completely loses such activity .

Case Studies

Hypotensive Effect in Rats: Intravenous injections of PAMP-12 in anesthetized rats showed a significant hypotensive effect in a dose-dependent manner, comparable to that of PAMP-20 .

In vivo studies: Intravital stains followed by time-lapse microscopy analysis revealed that mitochondrial speed inside neurons lacking PAMP was significantly slower than in cells expressing the peptide. External addition of synthetic PAMP reversed this phenotype in PAMP-null neurons .

Gliding assays: In the absence of peptides (negative control), the microtubules glided over the immobilized kinesins at 0.191 ± 0.009 μm/min. In the presence of 10 μm PAMP, the speed increased to 0.274 ± 0.006 μm/min. When PAMP (12–20) was added at the same concentration, a speed of 0.285 ± 0.017 μm/min was achieved .

Data Table

PropertyDescriptionReference
SourceAmino acids 9 to 20 of proadrenomedullin (human, porcine)
Receptor AgonistMas related GPRX2 (MRGPRX2)
EC50 for MRGPRX257.2 nM
Antimicrobial ActivityActive against standard bacterial strains, targeting bacterial DNA
Cardiovascular EffectHypotensive effect in rats
Kinesin ATPase ActivityIncreases kinesin's ATPase activity
Smallest Active PeptidePAMP(12-20) for ATPase activity
Effect on tubulin polymerizationDelays tubulin polymerization

Q & A

Basic Research Questions

Q. What is the primary biological role of PAMP-12 (unmodified) (TFA) in cardiovascular regulation?

PAMP-12 (unmodified) (TFA) is an endogenous peptide derived from the adrenal medulla that induces hypotension by dual mechanisms: (1) agonizing MAS-related G protein-coupled receptor X2 (MRGPRX2) (EC₅₀ = 41–57.2 nM for calcium mobilization and cAMP inhibition in CHO cells) and (2) antagonizing nicotinic acetylcholine receptors (nAChRs) to inhibit catecholamine release (IC₅₀ = 0.39–1.3 µM in bovine adrenal chromaffin cells) . Its structural sequence corresponds to residues 9–20 of human PAMP-20, a proadrenomedullin-derived peptide .

Q. Which experimental models are validated for studying PAMP-12 (unmodified) (TFA)'s hypotensive effects?

Key models include:

  • In vitro :

  • CHO cells expressing human MRGPRX2 for cAMP and calcium flux assays .

  • Primary bovine adrenal chromaffin cells for measuring catecholamine secretion and ion influx .

    • In vivo :
  • Normotensive rats (10–50 nmol/kg doses, intravenous administration) for monitoring mean arterial pressure reductions .

    Model Parameter Measured Key Findings
    CHO-MRGPRX2cAMP inhibitionEC₅₀ = 57.2 nM
    CHO-MRGPRX2Calcium mobilizationEC₅₀ = 41 nM
    Bovine chromaffin cellsCatecholamine release inhibitionIC₅₀ = 1.3 µM

Q. What structural features of PAMP-12 (unmodified) (TFA) contribute to its receptor interactions?

The peptide comprises 12 amino acids (residues 9–20 of PAMP-20) with a molecular formula of C₇₇H₁₁₉N₂₅O₁₄·CF₃COOH and a molecular weight of 1618.93 g/mol. Its activity depends on conserved residues critical for MRGPRX2 binding and nAChR antagonism, as shown by alanine scanning mutagenesis studies .

Advanced Research Questions

Q. How can researchers validate the receptor specificity of PAMP-12 (unmodified) (TFA) for MRGPRX2?

  • Methodology :

Use CHO cells transfected with MRGPRX1, X2, X3, or X2.

Measure cAMP accumulation and calcium mobilization after PAMP-12 treatment.

Compare responses: PAMP-12 activates MRGPRX2 (EC₅₀ = 41–57.2 nM) but shows no activity on MRGPRX1, X3, or X4 at 1 µM .

  • Controls : Include selective agonists/antagonists (e.g., compound 48/80 for MRGPRX2) to confirm receptor engagement .

Q. What methodological considerations are critical when translating in vitro efficacy to in vivo models?

  • Dose calibration : Rat doses (10–50 nmol/kg) should account for pharmacokinetic factors (e.g., plasma protein binding, clearance).
  • Administration route : Intravenous delivery ensures bioavailability for acute blood pressure measurements .
  • Endpoint validation : Pair invasive arterial pressure monitoring with telemetry for longitudinal data .

Q. How should researchers resolve discrepancies in PAMP-12’s inhibitory effects on catecholamine pathways?

PAMP-12 inhibits carbachol-induced catecholamine release (via nAChR antagonism) but not histamine-triggered release. To address this:

  • Experimental design :

Pre-treat cells with selective nAChR (e.g., α-bungarotoxin) or histamine receptor antagonists.

Quantify catecholamine secretion via HPLC or fluorescence assays .

  • Data interpretation : The specificity for nAChRs highlights its role in modulating sympathetic neurotransmission, not mast cell-derived histamine pathways .

Q. What storage and handling protocols ensure PAMP-12 (unmodified) (TFA) stability in experiments?

  • Storage :

  • Lyophilized powder: -20°C (stable for 3 years).
  • Solubilized form: -80°C (stable for 1 year) .
    • Reconstitution : Use DMSO (10 mg/mL) or PBS (10 mg/mL) to minimize aggregation. Avoid repeated freeze-thaw cycles .

Properties

Molecular Formula

C79H119F3N24O17

Molecular Weight

1733.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1

InChI Key

QPPYEVSKIREIBH-DRWCHAHRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.